PF-5006739

Catalog No.
S539276
CAS No.
1293395-67-1
M.F
C22H22FN7O
M. Wt
419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-5006739

CAS Number

1293395-67-1

Product Name

PF-5006739

IUPAC Name

4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine

Molecular Formula

C22H22FN7O

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27)

InChI Key

XPWHRQHBPRSUAW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-5006739; PF 5006739; PF5006739.

Canonical SMILES

C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5

The exact mass of the compound 4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine is 419.187 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-5006739 is a potent, dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values of 3.9 nM and 17.0 nM, respectively. Developed as a brain-penetrant tool compound, it is characterized by high kinome selectivity and demonstrated efficacy in modulating centrally-mediated circadian rhythm and other neurological pathways in multiple in vivo models. These attributes make it a primary choice for in vivo neuroscience research where target specificity and central nervous system (CNS) activity are critical selection criteria.

Substituting PF-5006739 with earlier-generation tool compounds or other kinase inhibitors is inadvisable for researchers conducting in vivo or cell-based CNS studies. Many analogs lack the necessary combination of potency, selectivity, and brain exposure required for reliable outcomes. For example, a direct precursor to PF-5006739 was shown to have insignificant CNS exposure (Brain C[free]/Plasma C[free] < 0.03), rendering it unsuitable for neurological models. Furthermore, lower kinome selectivity in analogs can introduce off-target effects, confounding data interpretation and compromising the reproducibility of experiments targeting CK1δ/ε pathways. Choosing PF-5006739 mitigates the risk of failed in vivo studies and artifact-driven results linked to poor CNS pharmacokinetics and off-target activity.

Demonstrated CNS Penetration and Target Occupancy for In Vivo Neuroscience

PF-5006739 was specifically designed to overcome the primary limitation of earlier analogs: poor brain penetration. While its direct precursor showed insignificant CNS exposure (Cb,u/Cp,u < 0.03), PF-5006739 demonstrates effective CNS activity. Following a 10 mg/kg subcutaneous dose in mice, PF-5006739 achieved estimated maximum CNS target occupancy of 88% for CK1δ and 58% for CK1ε, confirming its suitability for centrally-mediated studies.

Evidence DimensionBrain Unbound Conc. / Plasma Unbound Conc. Ratio (Cb,u/Cp,u)
Target Compound DataSufficient for 88% (CK1δ) and 58% (CK1ε) CNS target occupancy at 10 mg/kg dose
Comparator Or BaselinePrecursor tool compound (Compound 1): < 0.03
Quantified DifferenceQualitatively improved from 'insignificant' to 'efficacious' CNS exposure
ConditionsIn vivo mouse neuro-pharmacokinetic studies.

This directly addresses the most common failure mode for CNS tool compounds, ensuring that the inhibitor reaches its site of action in the brain for in vivo experiments.

Improved Kinome Selectivity Reduces Off-Target Confounding Variables

Compared to its chemical series precursor, PF-5006739 exhibits a cleaner off-target profile while being twice as potent against its primary targets. In a 59-kinase panel, PF-5006739 inhibited only 2 non-target kinases by >50% at a 1 µM concentration (JNK2 IC50 = 6.1 µM; ZC3 IC50 = 1.5 µM). This represents a significant improvement in selectivity over the earlier tool compound, reducing the likelihood that observed biological effects are due to unintended pathway modulation.

Evidence DimensionOff-target kinase inhibitions (>50% at 1 µM)
Target Compound Data2 hits (in 59-kinase panel)
Comparator Or BaselinePrecursor tool compound (Compound 1): Not explicitly quantified but stated as less selective
Quantified DifferenceDemonstrably improved kinome selectivity fold over off-targets
ConditionsIn vitro kinase selectivity panel screening at 1 µM concentration.

Higher selectivity ensures that experimental results are attributable to CK1δ/ε inhibition, leading to more reliable data and stronger conclusions.

High Potency in Both Biochemical and Cellular Assays

PF-5006739 demonstrates low nanomolar potency against purified enzymes (IC50 = 3.9 nM for CK1δ; 17 nM for CK1ε). Crucially, this potency translates to cellular activity, where it inhibits mPER3-GFP translocation with EC50 values of 15.2 nM (CK1δ) and 83 nM (CK1ε). This confirmation of cell permeability and target engagement is a critical prerequisite for its use in both in vitro and in vivo systems.

Evidence DimensionIn Vitro IC50 (CK1δ / CK1ε)
Target Compound Data3.9 nM / 17.0 nM
Comparator Or BaselineGeneral benchmark for potent kinase inhibitors
Quantified DifferenceFalls within the low nanomolar range required for a high-quality chemical probe.
ConditionsPurified enzyme assay and whole-cell mPER3-GFP translocation assay.

Demonstrated cellular potency confirms the compound can effectively engage its target in a biological context, justifying its use beyond simple biochemical screens.

Established Solubility for Practical Laboratory Handling and Formulation

PF-5006739 exhibits high solubility in DMSO at 100 mg/mL (238.41 mM), facilitating the preparation of concentrated stock solutions for a wide range of experimental dilutions. For in vivo applications, established formulation protocols exist, such as a clear solution at ≥2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, ensuring practical and reproducible administration.

Evidence DimensionSolubility in DMSO
Target Compound Data100 mg/mL (or 100 mM)
Comparator Or BaselineStandard laboratory requirements for stock solution preparation
Quantified DifferenceMeets or exceeds typical concentration needs for experimental workflows.
ConditionsStandard laboratory solvent (DMSO).

This practical handling information saves researchers time on formulation development and reduces the risk of precipitation issues, ensuring consistent dosing.

In Vivo Studies of Circadian Rhythm Modulation

Due to its demonstrated CNS penetration and ability to cause robust, centrally-mediated phase delays in circadian rhythm in animal models, PF-5006739 is the right choice for in vivo experiments investigating the role of CK1δ/ε in regulating the master clock and peripheral clocks.

Neuropharmacological Models of Addiction and Psychiatric Disorders

The compound's proven ability to dose-dependently attenuate opioid drug-seeking behavior in rodent models makes it a validated tool for preclinical research into the mechanisms of addiction and the therapeutic potential of CK1δ/ε inhibition.

Metabolic Disease Research in In Vivo Models

PF-5006739 has been shown to improve glucose tolerance in both diet-induced and genetic mouse models of obesity, validating its use as a tool compound to explore the link between circadian clock function and metabolic disorders.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

419.18698651 Da

Monoisotopic Mass

419.18698651 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-{4-(4-fluorophenyl)-1-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-1H-imidazol-5-yl}pyrimidin-2-amine

Dates

Last modified: 08-15-2023
1: Cunningham PS, Ahern SA, Smith LC, da Silva Santos CS, Wager TT, Bechtold DA.
2: Wager TT, Chandrasekaran RY, Bradley J, Rubitski D, Berke H, Mente S, Butler

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